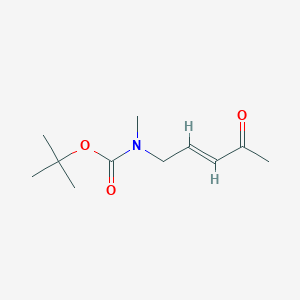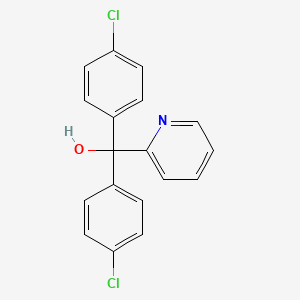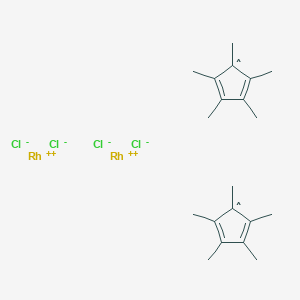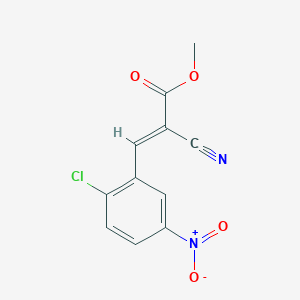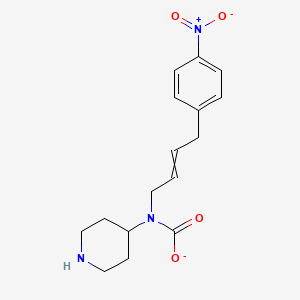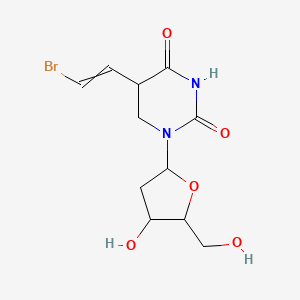
Bromovinyldeoxyuridine;BVDU
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Brivudine can be synthesized through the bromination of 5-vinyl-2’-deoxyuridine. The reaction typically involves the use of bromine in an organic solvent under controlled conditions to ensure the selective bromination at the vinyl group .
Industrial Production Methods: Industrial production of Brivudine involves a similar synthetic route but on a larger scale. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Brivudine undergoes several types of chemical reactions, including:
Oxidation: Brivudine can be oxidized to form various metabolites.
Substitution: The bromine atom in Brivudine can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites .
Aplicaciones Científicas De Investigación
Brivudine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogues and their reactions.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Primarily used for the treatment of herpes zoster. .
Industry: Employed in the development of antiviral drugs and therapeutic agents.
Mecanismo De Acción
Brivudine exerts its antiviral effects by inhibiting viral DNA synthesis. As a thymidine analogue, it is incorporated into the viral DNA by the viral enzyme DNA polymerase. Brivudine lacks a specific chemical group necessary for further DNA chain elongation, resulting in premature termination of the DNA chain and inhibition of viral replication .
Comparación Con Compuestos Similares
- Acyclovir
- Valacyclovir
- Famciclovir
Comparison: Brivudine is unique in its high potency against the Varicella-Zoster virus compared to other antiviral agents like acyclovir and valacyclovir. It also has a different mechanism of action, being a thymidine analogue, which allows it to be more effective in certain cases .
Brivudine’s distinct chemical structure and mechanism of action make it a valuable compound in the treatment of herpes zoster and a subject of ongoing research in various scientific fields.
Propiedades
Fórmula molecular |
C11H15BrN2O5 |
|---|---|
Peso molecular |
335.15 g/mol |
Nombre IUPAC |
5-(2-bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,6-9,15-16H,3-5H2,(H,13,17,18) |
Clave InChI |
GRDTXSMMJNZZPP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CBr)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


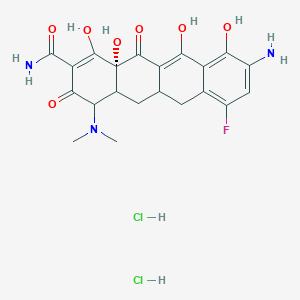
![(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea](/img/structure/B14798338.png)
![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride](/img/structure/B14798345.png)
![2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)
![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
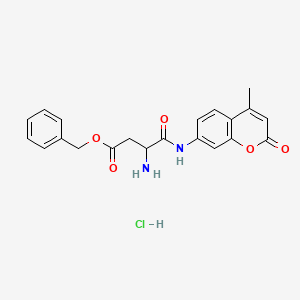
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
